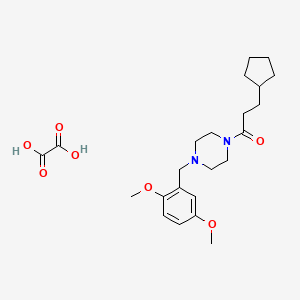
1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate, also known as CPP, is a chemical compound that has been studied for its potential applications in scientific research. CPP is a derivative of piperazine and has been shown to have a range of effects on the body, including its ability to modulate neurotransmitter systems.
Mechanism of Action
The exact mechanism of action of 1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate is not fully understood, but it is thought to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. It may also have effects on other neurotransmitter systems, such as the glutamate and GABA systems.
Biochemical and Physiological Effects:
1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase dopamine and serotonin release in certain brain regions, as well as to increase the activity of certain enzymes involved in neurotransmitter synthesis and metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate in lab experiments is its ability to modulate neurotransmitter systems in a selective manner, allowing researchers to study the effects of specific neurotransmitters on behavior and physiology. However, one limitation of using 1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate is its potential for off-target effects, which may complicate the interpretation of results.
Future Directions
There are several potential future directions for research on 1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate. One area of interest is its potential as a tool for studying the role of specific neurotransmitter systems in the brain. Another area of interest is its potential as a therapeutic agent for the treatment of disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate and its effects on other neurotransmitter systems.
Synthesis Methods
The synthesis of 1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate involves several steps, including the reaction of piperazine with 2,5-dimethoxybenzyl chloride to form 4-(2,5-dimethoxybenzyl)piperazine. This compound is then reacted with cyclopentanone in the presence of sodium hydride to form 1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine, which is then treated with oxalic acid to form the oxalate salt of 1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate.
Scientific Research Applications
1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a range of effects on the body, including its ability to modulate neurotransmitter systems, such as the dopamine and serotonin systems.
properties
IUPAC Name |
3-cyclopentyl-1-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]propan-1-one;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3.C2H2O4/c1-25-19-8-9-20(26-2)18(15-19)16-22-11-13-23(14-12-22)21(24)10-7-17-5-3-4-6-17;3-1(4)2(5)6/h8-9,15,17H,3-7,10-14,16H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAHYBWYHJWDQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)CCC3CCCC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]propan-1-one;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

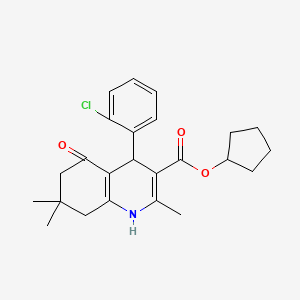
![1-(4-chlorophenyl)-2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B5062650.png)
![pentyl {[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5062651.png)
![N-{1-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5062652.png)
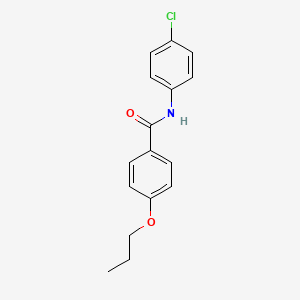
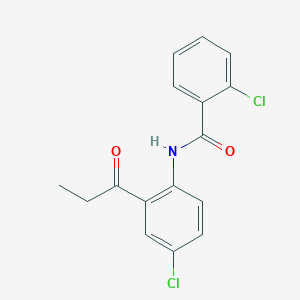
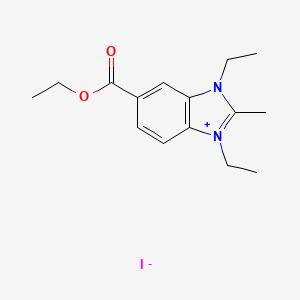
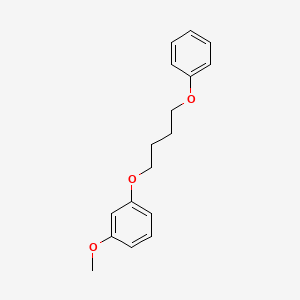
![2-(3,4-dichlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5062684.png)


![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate](/img/structure/B5062714.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-phenyl-3-isoxazolyl)methyl]methanamine](/img/structure/B5062720.png)
![N-cyclopropyl-3-{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-4-piperidinyl}propanamide](/img/structure/B5062734.png)